molecular formula C13H20BrNO4S3 B2380127 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine CAS No. 1797837-69-4

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine

Cat. No.: B2380127
CAS No.: 1797837-69-4
M. Wt: 430.39
InChI Key: NPQLWMMDJAYGQY-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with two sulfonyl groups: one at the 1-position linked to a 5-bromo-thiophene-2-yl moiety and another at the 4-position bonded to an isobutyl group. The bromothiophene sulfonyl group introduces steric bulk and electron-withdrawing effects, while the isobutylsulfonyl moiety enhances lipophilicity. Such dual sulfonylation is rare in literature, making this compound a unique candidate for pharmacological or material science applications.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO4S3/c1-10(2)9-21(16,17)11-5-7-15(8-6-11)22(18,19)13-4-3-12(14)20-13/h3-4,10-11H,5-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQLWMMDJAYGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the bromothiophene and piperidine intermediates. One common method involves the bromination of thiophene to obtain 5-bromothiophene, followed by sulfonylation to introduce the sulfonyl group. The piperidine ring is then functionalized with isobutylsulfonyl groups through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene and sulfonyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations in Piperidine Sulfonamides

The following table summarizes key structural analogs and their substituents:

Compound Name/ID Piperidine Substituents Aromatic/Other Groups Biological Activity/Notes Reference
Target Compound 1-(5-Bromothiophen-2-yl)sulfonyl, 4-(isobutylsulfonyl) Bromothiophene, Isobutyl Not explicitly reported; inferred lipophilicity -
Compound 9 1-(4-Nitrophenyl)sulfonyl, 4-hydroxyl Nitrophenyl (reduced to aminophenyl) Apoptotic CHOP pathway activator
Compound 11 1-(4-Nitrophenyl)sulfonyl, 4-fluoro Nitrophenyl, Fluorine Enhanced metabolic stability
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol 4-Hydroxyl, 1-propyl Methylsulfonylphenyl Patent-protected; potential CNS activity
1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzene sulfonyl)-4-methylpiperidine 4-Methyl, 1-(benzene sulfonyl) Oxadiazole-thioether Antibacterial (Gram-positive/Gram-negative)
1-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperidine 1-(5-Bromo-2-ethoxyphenyl)sulfonyl Ethoxy, Methylphenyl High structural similarity (96%)

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The bromothiophene in the target compound (vs. nitrophenyl in Compounds 9/11 ) may reduce nucleophilicity but enhance π-stacking in biological targets. Steric Hindrance: Dual sulfonyl groups in the target compound may limit rotational freedom compared to mono-sulfonylated derivatives like those in .
  • Synthetic Routes :

    • The target compound likely follows sulfonylation steps similar to and 4 , where sulfonyl chlorides react with piperidine precursors. However, introducing bromothiophene may require specialized coupling conditions.
    • In contrast, oxadiazole-containing analogs require multistep heterocycle formation, increasing synthetic complexity.
  • Biological Activity :

    • Compounds with nitrophenyl groups (e.g., 9/11 ) show apoptotic activity, suggesting sulfonamide-piperidine hybrids target stress-response pathways.
    • Antibacterial activity in oxadiazole derivatives implies that sulfonyl-piperidine scaffolds broadly interact with microbial enzymes, though the target compound’s activity remains untested.

Physicochemical and Pharmacokinetic Properties

Hypothetical data based on structural analogs:

Property Target Compound Compound 9 Compound 11 Oxadiazole Derivative
Molecular Weight ~480 g/mol ~420 g/mol ~438 g/mol ~450 g/mol
logP (Predicted) 3.8 (High lipophilicity) 2.5 2.7 3.2
Solubility (aq., µg/mL) <10 (Low) ~50 ~30 ~20
Metabolic Stability High (Isobutyl resistance) Moderate (Hydroxyl oxidation) High (Fluorine stability) Moderate (Oxadiazole cleavage)

Notes:

  • The bromothiophene and isobutyl groups in the target compound likely reduce aqueous solubility compared to hydroxyl or methyl derivatives .
  • Fluorine in Compound 11 and isobutyl in the target compound enhance metabolic stability by resisting cytochrome P450 oxidation.

Biological Activity

Chemical Structure and Properties

1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a sulfonamide derivative characterized by a piperidine ring, which is known for its diverse biological activities. The presence of bromothiophene and isobutylsulfonyl groups may influence its pharmacological properties.

Sulfonamides typically exert their biological effects through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism can lead to antimicrobial activity. Additionally, compounds with thiophene moieties have been associated with various biological activities including anti-inflammatory, antitumor, and antiviral effects.

Biological Activities

  • Antimicrobial Activity : Compounds similar to sulfonamides have demonstrated efficacy against a range of bacterial strains, suggesting potential for use in treating infections.
  • Antitumor Effects : Some sulfonamide derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : The structural components may also contribute to anti-inflammatory effects, making them candidates for treating conditions like arthritis.

Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
SulfanilamideAntimicrobialInhibition of folate synthesis
CelecoxibAnti-inflammatoryCOX-2 inhibition
ThiazolidinedioneAntidiabeticPPAR-gamma agonism

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of various sulfonamide derivatives against Staphylococcus aureus, demonstrating significant inhibitory effects.
  • Antitumor Research : Research indicated that compounds with thiophene structures exhibited cytotoxicity against breast cancer cell lines, highlighting their potential as anticancer agents.

Research Findings

Recent studies have focused on optimizing the synthesis of sulfonamide derivatives to enhance their biological activity. For instance:

  • Modifications to the piperidine ring have been shown to improve selectivity and potency against target enzymes.
  • Investigations into the structure-activity relationship (SAR) have revealed that specific substitutions can significantly impact the pharmacokinetic properties of these compounds.

Q & A

Q. What synthetic strategies are recommended for achieving high-yield synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine?

  • Methodological Answer : Synthesis involves sequential sulfonylation of the piperidine core. First, introduce the 5-bromothiophene sulfonyl group using 5-bromothiophene-2-sulfonyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen. Use triethylamine (1.5 eq) as a base to neutralize HCl byproducts. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate 3:1). For the second sulfonylation, employ isobutylsulfonyl chloride in DMF at 60°C for 6 hours. Monitor reactions by TLC and confirm purity via HPLC (>95%). Optimize yields by adjusting stoichiometry (e.g., 1.2 eq sulfonyl chloride per sulfonation step) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify sulfonyl group integration and piperidine chair conformation. Key signals include:
  • Bromothiophene protons: δ 7.2–7.5 ppm (doublet, J = 4.2 Hz).
  • Piperidine CH₂ groups: δ 3.1–3.4 ppm (multiplet).
    FT-IR confirms sulfonyl S=O stretches (1150–1350 cm⁻¹). High-resolution mass spectrometry (HRMS, ESI+) validates molecular weight (calculated for C₁₃H₁₇BrN₂O₄S₂: 432.97 g/mol). For stereochemical resolution, grow single crystals via vapor diffusion (acetonitrile/water) and analyze with X-ray diffraction using SHELX for refinement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromothiophene moiety in biological activity?

  • Methodological Answer : Design analogs with substituents varying in electronegativity (e.g., Cl, CF₃) at the bromothiophene position. Test inhibitory potency against target enzymes (e.g., nucleotide pyrophosphatases) using fluorometric assays (λₑₓ = 340 nm, λₑₘ = 450 nm). Compare IC₅₀ values and correlate with Hammett σ constants. Perform molecular docking (AutoDock Vina) to map interactions in the enzyme active site. For example, replace bromine with methoxy to assess steric vs. electronic effects .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data across studies?

  • Methodological Answer : Standardize assay conditions: pH 7.4 buffer (25 mM Tris-HCl), 25°C, and substrate concentrations near Km. Include positive controls (e.g., ARL67156 for NPP1 inhibition). Perform kinetic assays (Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. Validate findings using orthogonal methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics. Replicate studies in triplicate and apply statistical analysis (ANOVA, p < 0.05) .

Q. How can computational modeling predict this compound’s utility in organic electronics?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to determine frontier molecular orbitals (HOMO/LUMO). Compare with known semiconductors (e.g., P3HT):
PropertyThis CompoundP3HT
HOMO (eV)-5.4-5.1
LUMO (eV)-2.9-2.7
Bandgap (eV)2.52.4
Analyze charge transport via space-charge-limited current (SCLC) measurements in thin-film devices. Use Mercury software to evaluate crystal packing motifs (e.g., π-stacking distances) from XRD data .

Data Contradiction Analysis

Q. How should researchers address inconsistent thermal stability reports in material science applications?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres (10°C/min, 25–500°C). Compare degradation onset temperatures across labs. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. For discrepancies >5%, verify sample purity (HPLC) and crystallinity (PXRD). Publish raw TGA/DSC curves and baseline corrections for transparency .

Methodological Optimization

Q. What purification techniques maximize yield while retaining stereochemical integrity?

  • Methodological Answer : Use preparative HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) for final purification. Avoid prolonged exposure to acidic conditions to prevent sulfonyl group hydrolysis. For chiral purity, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and monitor enantiomeric excess (EE) via chiral HPLC (>98% EE required) .

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